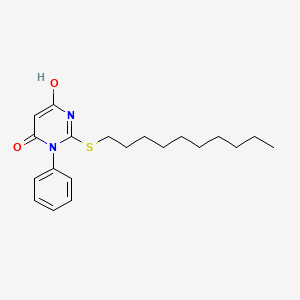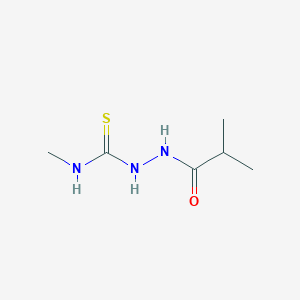![molecular formula C16H15BrClNOS B6054358 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6054358.png)
2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is known to possess various biochemical and physiological effects, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the bacterial cell membrane, leading to cell death. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, it has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, its limited solubility in water may pose a challenge in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide. One potential direction is the development of new antibiotics based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential use in cancer treatment. Furthermore, its antioxidant activity warrants further investigation for its potential use in the prevention of oxidative stress-related diseases.
Conclusion
In conclusion, 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has shown promise in various scientific research applications, including antimicrobial and anticancer activity. Its biochemical and physiological effects make it a potential candidate for drug development. However, further studies are needed to fully understand its mechanism of action and potential use in the prevention and treatment of various diseases.
Synthesemethoden
The synthesis of 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide involves the reaction of 2-bromobenzyl chloride with thioacetamide in the presence of a base, followed by the reaction with 5-chloro-2-methylaniline in the presence of a reducing agent. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide has been studied for its potential use in drug development. It has been shown to possess antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c1-11-6-7-13(18)8-15(11)19-16(20)10-21-9-12-4-2-3-5-14(12)17/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVVEONDNYWECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054280.png)

![7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6054288.png)
![2-[4-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B6054295.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(5-quinolinylmethyl)acetamide](/img/structure/B6054306.png)
![1-ethyl-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6054318.png)
![ethyl {[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate](/img/structure/B6054319.png)
![3-(4-methoxyphenyl)-4-(1-vinyl-1H-pyrazol-4-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054327.png)

![4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6054349.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl][2-(methylthio)phenyl]methanone](/img/structure/B6054357.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6054377.png)
![ethyl 4-({[(4-benzyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6054384.png)
![2-[(4-chlorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6054390.png)